N-p-tolylbiphenyl-4-amine
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Overview
Description
N-p-tolylbiphenyl-4-amine is an organic compound that belongs to the class of aromatic amines It consists of a biphenyl structure with an amine group attached to the para position of one phenyl ring and a tolyl group attached to the para position of the other phenyl ring
Mechanism of Action
Target of Action
It’s known that many amines, including aromatic amines, can interact with various enzymes and receptors in the body .
Mode of Action
They can also undergo nucleophilic substitution reactions . In biological systems, amines can interact with enzymes and receptors, often forming complexes that can inhibit or enhance the activity of these targets .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including the formation of amides, imines, and enamines . They can also be involved in the regulation of physiological processes such as neurotransmission .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
Amines can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of N-p-tolylbiphenyl-4-amine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can react with the compound, and physical factors such as temperature and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-p-tolylbiphenyl-4-amine can be synthesized through several methods. One common approach involves the coupling of p-toluidine with biphenyl-4-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction typically occurs in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate. The reaction is carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-p-tolylbiphenyl-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used in the presence of catalysts or under specific reaction conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups on the phenyl rings.
Scientific Research Applications
N-p-tolylbiphenyl-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Comparison with Similar Compounds
N-p-tolylbiphenyl-4-amine can be compared with other similar compounds, such as:
N-phenylbiphenyl-4-amine: Lacks the tolyl group, which may affect its reactivity and applications.
N-p-tolylbiphenyl-2-amine: The position of the amine group is different, leading to variations in chemical behavior and properties.
N-p-tolylbiphenyl-4-methanol: Contains a hydroxyl group instead of an amine, resulting in different chemical reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-(4-phenylphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-15-7-11-18(12-8-15)20-19-13-9-17(10-14-19)16-5-3-2-4-6-16/h2-14,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMPSBPRUKVKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396703 |
Source
|
Record name | N-p-tolylbiphenyl-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147678-90-8 |
Source
|
Record name | N-p-tolylbiphenyl-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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